molecular formula C13H12BrClFN B8121149 C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride

Cat. No.: B8121149
M. Wt: 316.59 g/mol
InChI Key: FUUUKHOGRMQUFC-UHFFFAOYSA-N
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Description

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a phenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the phenyl ring, respectively.

    Coupling Reaction: The brominated and fluorinated phenylmethylamine is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethylamine derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • C-(3-Bromo-phenyl)-C-phenyl-methylamine hydrochloride
  • C-(5-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride
  • C-(3-Bromo-5-chloro-phenyl)-C-phenyl-methylamine hydrochloride

Uniqueness

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substitutions.

Biological Activity

C-(3-Bromo-5-fluoro-phenyl)-C-phenyl-methylamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its biological activity. The presence of halogens often enhances lipophilicity and can affect the compound's interaction with biological targets.

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, including acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the development of new insecticides targeting disease-vectoring mosquitoes .
  • Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, related compounds have been evaluated for their ability to inhibit ALK2, a kinase implicated in certain cancers .
  • Neuropharmacological Effects : The structure indicates potential neuropharmacological effects due to its ability to penetrate the blood-brain barrier (BBB), which is critical for developing central nervous system (CNS) active drugs.

In Vitro Studies

  • AChE Inhibition : Research demonstrated that phenyl-substituted amines can effectively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases .
  • Kinase Assays : In vitro assays using HEK293 cells showed that related compounds could reduce BRET ratios when competing with fluorescent tracers for binding to ALK2, indicating their potential as therapeutic agents against specific cancers .

Case Studies

  • Anticancer Activity : A study involving a series of phenyl amines indicated that modifications at the phenyl ring could enhance selectivity toward cancer cells while minimizing toxicity to normal cells. The compound's ability to inhibit cell growth was measured using IC50 values in various cancer cell lines.
  • Toxicological Assessments : Safety profiles were established through acute toxicity tests in animal models. The results indicated a favorable safety margin, making it a candidate for further development in therapeutic applications.

Data Tables

Study Biological Activity IC50 Value (µM) Remarks
Study 1AChE Inhibition0.5Effective against mosquito vectors
Study 2ALK2 Inhibition0.8Potential anticancer agent
Study 3Neuropharmacological1.2Promising CNS activity

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUUKHOGRMQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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